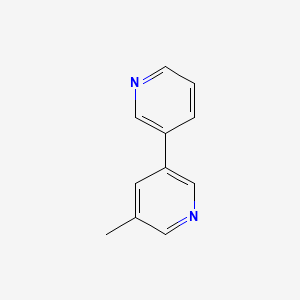
5-Methyl-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3,3’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a methyl group at the 5-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of 5-Methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions: 5-Methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Reduction: This reaction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of halogenated or alkylated bipyridine derivatives.
科学研究应用
5-Methyl-3,3’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The nitrogen atoms in the pyridine rings serve as coordination sites, interacting with metal centers and altering their reactivity .
相似化合物的比较
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and as a building block in materials science.
3,3’-Bipyridine: Similar to 5-Methyl-3,3’-bipyridine but lacks the methyl group, which can influence its reactivity and applications.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-3,3’-bipyridine can influence its electronic properties and steric effects, potentially making it more suitable for specific applications compared to its non-methylated counterparts .
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3 |
InChI 键 |
DZELYXTYNNLFCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
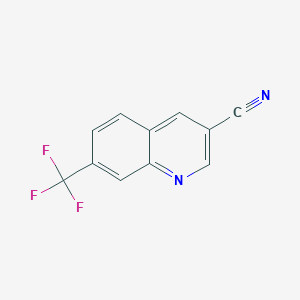
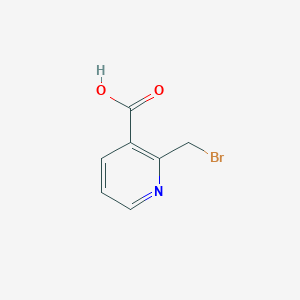
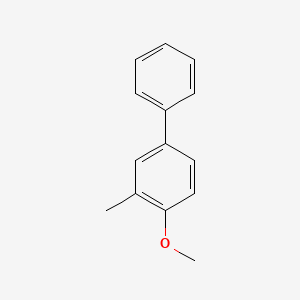
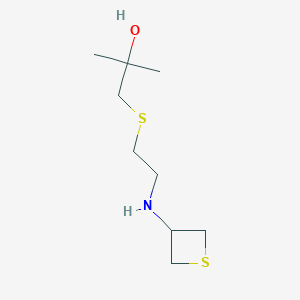
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)

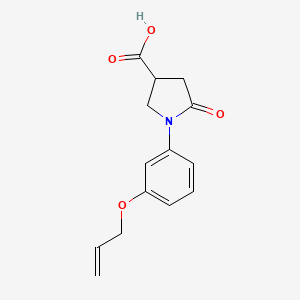
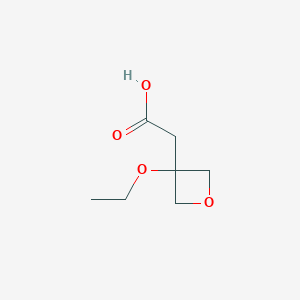
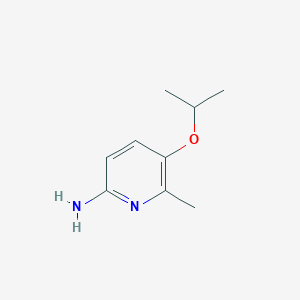
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
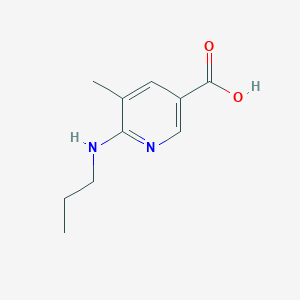
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
